3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is an organic compound featuring a complex molecular structure. This compound contains a piperazine ring substituted with a thiadiazole group, making it of interest for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step reactions starting from benzothiazole derivatives. A common synthetic route includes the formation of intermediate thiadiazole and piperazine derivatives, followed by a coupling reaction.
Industrial Production Methods: : On an industrial scale, the production of this compound demands meticulous control of reaction conditions to ensure high purity and yield. This involves the use of appropriate solvents, temperature management, and catalyst selection to drive the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various reactions, including:
Oxidation: : It can be oxidized to modify functional groups, enhancing its chemical reactivity.
Reduction: : Reduction reactions may be utilized to convert certain functional groups within the molecule.
Substitution: : The compound participates in nucleophilic and electrophilic substitution reactions, allowing for further derivatization.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Reagents such as hydrogen gas with a palladium catalyst.
Substitution: : Halogenating agents and bases for nucleophilic substitutions, or strong acids for electrophilic substitutions.
Major Products: : Depending on the specific reactions, products may include oxidized derivatives, reduced forms, or various substituted analogs retaining the core structure of the original compound.
Scientific Research Applications
This compound holds significant value in various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules, potentially useful in materials science and catalysis.
Biology: : Investigated for its biological activity, including potential antimicrobial and antifungal properties.
Medicine: : Explored for therapeutic applications, possibly serving as a lead compound in drug design and development for its unique pharmacophore.
Industry: : Utilized in the production of specialized chemicals and potentially as a component in advanced materials.
Mechanism of Action
The compound’s effects stem from its ability to interact with biological macromolecules. It may target specific enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can vary, but typically include enzyme inhibition or receptor modulation, affecting cellular processes.
Comparison with Similar Compounds
Compared to similar compounds, 3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione stands out due to its unique combination of functional groups, which impart distinctive reactivity and biological activity.
Similar Compounds
2-(4-Thiadiazolyl)piperazine derivatives
Benzothiazole-based compounds with varying substitutions
Other heterocyclic compounds featuring piperazine and thiadiazole moieties
This should provide you with a comprehensive overview of the compound and its various aspects. Need anything more specific or detailed?
Properties
IUPAC Name |
3-[4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S2/c1-23-10-13-16-15(24-17-13)20-8-6-19(7-9-20)14-11-4-2-3-5-12(11)25(21,22)18-14/h2-5H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIKADRHNVFQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NSC(=N1)N2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.